An In-depth Technical Guide to the Chemical Properties of 7-Amino-1-heptanol
An In-depth Technical Guide to the Chemical Properties of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1-heptanol is a bifunctional organic molecule containing a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a wide range of chemical transformations, such as amide bond formation, esterification, and the formation of heterocyclic structures, allows for the creation of diverse and complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 7-amino-1-heptanol, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-Amino-1-heptanol is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| IUPAC Name | 7-aminoheptan-1-ol | [1] |
| CAS Number | 19243-04-0 | [1][2] |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | 150-152 °C at 10 Torr | [3] |
| Density | 0.903 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water, ethanol, and ether. | [4] |
| pKa | 15.19 ± 0.10 (Predicted) | [3] |
| InChI | InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | [1] |
| InChIKey | KYJSXYQQYWMITG-UHFFFAOYSA-N | [1] |
| SMILES | NCCCCCCCO | [2] |
| LogP | 0.6 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 7-Amino-1-heptanol are provided below. These are generalized procedures based on established methods for similar compounds.
Synthesis of 7-Amino-1-heptanol via Reduction of 7-Aminoheptanoic Acid
A common and effective method for the synthesis of 7-Amino-1-heptanol is the reduction of the carboxylic acid functionality of 7-aminoheptanoic acid. Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes are typically employed for this transformation.[3][5]
Method 1: Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
7-Aminoheptanoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl ether
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 molar equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
7-Aminoheptanoic acid (1 molar equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-18 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.[3]
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 7-Amino-1-heptanol.
-
Method 2: Using Borane Dimethyl Sulfide Complex (BMS)
-
Materials:
-
7-Aminoheptanoic acid
-
Borane Dimethyl Sulfide (BMS) complex
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Sodium Hydroxide (NaOH) solution
-
Potassium carbonate (K₂CO₃)
-
Chloroform
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 7-aminoheptanoic acid (1 molar equivalent) is suspended in anhydrous THF.
-
Boron trifluoride etherate (1 molar equivalent) is added to the suspension.
-
The mixture is heated to a gentle reflux, and BMS (1.1 molar equivalents) is added dropwise over 2 hours.[3]
-
The reaction mixture is refluxed for an additional 18 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in 6 M NaOH solution and refluxed for 4 hours.
-
The mixture is saturated with K₂CO₃, cooled, and extracted with chloroform.
-
The combined organic extracts are washed with saturated NaCl solution, dried over anhydrous K₂CO₃, and the solvent is removed under reduced pressure to yield crude 7-Amino-1-heptanol.[3]
-
Purification of 7-Amino-1-heptanol
The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure or by recrystallization.
Method 1: Fractional Distillation
-
The crude 7-Amino-1-heptanol is transferred to a distillation flask.
-
The apparatus is set up for fractional distillation under vacuum.
-
The pressure is reduced, and the sample is heated.
-
The fraction distilling at 150-152 °C and 10 Torr is collected as pure 7-Amino-1-heptanol.[3]
Method 2: Recrystallization
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone).[6]
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analysis of 7-Amino-1-heptanol
The purity and identity of 7-Amino-1-heptanol can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis
Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve chromatographic peak shape and volatility.
-
Derivatization (optional): The sample can be derivatized with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and alcohol groups to their trimethylsilyl ethers.
-
GC Conditions (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at a low temperature (e.g., 50 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 280 °C).[7]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A suitable mass range to detect the molecular ion and characteristic fragments.
-
HPLC Analysis with Pre-column Derivatization
Amino alcohols lack a strong chromophore, necessitating derivatization for UV or fluorescence detection. o-Phthalaldehyde (OPA) in the presence of a thiol is a common derivatizing agent for primary amines.[8]
-
Derivatization with OPA/3-Mercaptopropionic acid (3-MPA):
-
Prepare a fresh derivatizing reagent by dissolving OPA in a borate buffer (pH ~9.5) containing 3-MPA.[8]
-
Mix an aliquot of the 7-Amino-1-heptanol sample with the derivatizing reagent and allow the reaction to proceed for a few minutes at room temperature before injection.
-
-
HPLC Conditions (General):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Detector: Fluorescence detector with excitation and emission wavelengths suitable for the OPA-adduct (e.g., Ex: 340 nm, Em: 450 nm).[9]
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 7-Amino-1-heptanol.
Caption: Workflow for the synthesis, purification, and analysis of 7-Amino-1-heptanol.
Biological Activity and Applications
While specific signaling pathway involvement for 7-amino-1-heptanol is not well-documented in publicly available literature, long-chain amino alcohols, as a class of compounds, have garnered interest in drug development. They are known to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects.[4] Some have been investigated as potential antimalarial agents.[10] The bifunctional nature of 7-amino-1-heptanol makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including its use as a linker in the development of antibody-drug conjugates or as a scaffold for novel small molecule inhibitors.[]
Conclusion
7-Amino-1-heptanol is a valuable chemical entity with a range of potential applications in research and development. This guide provides a foundational understanding of its chemical properties and outlines generalized yet detailed protocols for its synthesis, purification, and analysis. The provided workflow visualization offers a clear overview of the key steps involved in obtaining and characterizing this compound. As research into long-chain amino alcohols continues, the importance of well-characterized building blocks like 7-Amino-1-heptanol is likely to grow.
References
- 1. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Amino-1-heptanol 95% | CAS: 19243-04-0 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
